molecular formula C26H26N2OS B10866493 3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B10866493
M. Wt: 414.6 g/mol
InChI Key: QQUBFAWTJTXZQP-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepine class, characterized by a fused benzodiazepine scaffold with substituents at positions 3, 10, and 11. Key structural features include:

  • R3: A phenyl group, contributing aromatic π-π stacking interactions.
  • R10: A propyl chain, enhancing lipophilicity and membrane permeability.
  • R11: A thiophen-2-yl moiety, introducing sulfur-mediated electronic effects.
  • Functional group: A hydroxyl (-OH) at position 1, enabling hydrogen bonding and increasing polarity compared to ketone or ester analogs.

Properties

Molecular Formula

C26H26N2OS

Molecular Weight

414.6 g/mol

IUPAC Name

9-phenyl-5-propyl-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H26N2OS/c1-2-14-28-22-12-7-6-11-20(22)27-21-16-19(18-9-4-3-5-10-18)17-23(29)25(21)26(28)24-13-8-15-30-24/h3-13,15,19,26-27H,2,14,16-17H2,1H3

InChI Key

QQUBFAWTJTXZQP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dibenzodiazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzodiazepine core. Reagents such as anhydrous aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂) are often used.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

    Addition of Phenyl and Propyl Groups: These groups are typically added through Friedel-Crafts alkylation reactions, using reagents like benzene and propyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can occur at the diazepine ring, often using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.

    Substitution: Br₂, HNO₃, in the presence of catalysts like iron (Fe) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of reduced diazepine derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that compounds within the dibenzo[b,e][1,4]diazepine class exhibit various pharmacological effects:

1. Antidepressant Activity
Studies have shown that related dibenzo[b,e][1,4]diazepines possess antidepressant properties. For instance, compounds with similar structures have been evaluated for their ability to modulate serotonin receptors, which are crucial in mood regulation .

2. Antimicrobial Properties
Dibenzo[b,e][1,4]diazepines have been reported to exhibit antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotics or adjunct therapies for infectious diseases .

3. Antitumor Effects
Research indicates that certain derivatives of dibenzo[b,e][1,4]diazepines can inhibit tumor growth by targeting specific cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

4. Analgesic and Anti-inflammatory Effects
Some studies have demonstrated that these compounds can reduce pain and inflammation in animal models. Their action may be linked to the inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies highlight the applications and effectiveness of 3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol:

Case Study 1: Antidepressant Evaluation
A study conducted on a series of dibenzo[b,e][1,4]diazepines demonstrated significant antidepressant-like effects in animal models. The tested compounds exhibited increased locomotor activity and reduced immobility in forced swim tests compared to control groups .

Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines showed that certain derivatives inhibited cell proliferation significantly. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the diazepine core can form hydrogen bonds and other non-covalent interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparison

Compound ID R3 Substituent R10 Substituent R11 Substituent Functional Group Key Structural Notes Reference
Target Phenyl Propyl Thiophen-2-yl -OH (1-ol) Hydroxyl enhances polarity; thiophene enables sulfur interactions. -
3,3-Dimethyl Propionyl 3-Fluorophenyl Ketone (1-one) Fluorine increases electronegativity; ketone reduces solubility.
3,3-Dimethyl Propionyl 3-Pyridinyl Ketone (1-one) Pyridine introduces basicity; may improve pH-dependent solubility.
3,3-Dimethyl Trifluoroacetyl 3,4,5-Trimethoxyphenyl Ketone (1-one) Trifluoroacetyl enhances electron-withdrawing effects; trimethoxyphenyl adds steric bulk.
3,4-Dimethoxyphenyl Hexanoyl 4-Trifluoromethylphenyl Ketone (1-one) Hexanoyl increases lipophilicity; trifluoromethyl enhances metabolic stability.

Electronic and Solubility Profiles

  • Hydroxyl vs.
  • Thiophen-2-yl vs. Aromatic Substitutents :
    The thiophene moiety in the target compound offers sulfur-mediated interactions (e.g., van der Waals, π-π stacking) distinct from the electronegative fluorine in ’s 3-fluorophenyl group or the basic pyridine in . Thiophene’s lower electronegativity may reduce metabolic oxidation compared to fluorinated analogs .

  • Propyl vs. Acyl Chains (R10): The propyl chain at R10 provides moderate lipophilicity, contrasting with bulkier acyl groups like hexanoyl () or trifluoroacetyl (). These differences influence pharmacokinetics: hexanoyl may prolong half-life via increased lipid partitioning, while trifluoroacetyl could enhance receptor binding specificity .

Steric and Metabolic Considerations

  • Dimethyl vs. Phenyl at R3 :
    The target’s phenyl group at R3 introduces steric bulk absent in dimethyl-substituted analogs (). This may affect binding pocket accommodation in biological targets.

  • Trimethoxyphenyl vs.

Molecular Weight and Lipophilicity Trends

  • ’s molecular weight (592.65 g/mol) exceeds the target compound’s estimated mass (~450–500 g/mol), primarily due to its hexanoyl and trifluoromethylphenyl groups. Higher molecular weight in analogs correlates with increased lipophilicity but may reduce oral bioavailability .

Biological Activity

The compound 3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a member of the dibenzo[1,4]diazepine family, which has garnered attention for its potential biological activities. This article reviews the pharmacological properties and biological activities associated with this compound, supported by various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N2S\text{C}_{20}\text{H}_{24}\text{N}_2\text{S}

This structure includes a dibenzo-diazepine core with a thiophene substituent and a phenyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown activity against various bacterial strains and fungi. A study highlighted that compounds with similar thiophene substitutions demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticonvulsant Properties

Compounds in the dibenzo[1,4]diazepine class are often evaluated for anticonvulsant activity. A related study on structurally analogous compounds reported promising results in reducing seizure activity in animal models. The mechanism is believed to involve modulation of GABAergic transmission .

Antidepressant Effects

The potential antidepressant effects of this compound have also been explored. Similar compounds have been shown to interact with serotonin receptors and exhibit anxiolytic effects. In animal studies, these interactions led to decreased depressive-like behaviors .

Cytotoxicity

Preliminary studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. For example, it has been noted that structurally related compounds exhibit IC50 values in the micromolar range against various cancer cells . Table 1 summarizes the cytotoxic effects observed in different studies.

Cell Line IC50 (µM) Reference
HeLa (Cervical cancer)15.0
MCF7 (Breast cancer)20.5
A549 (Lung cancer)18.0

The biological activity of this compound is likely mediated through multiple mechanisms:

  • GABA Receptor Modulation : Similar compounds enhance GABA receptor activity leading to increased inhibitory neurotransmission.
  • Serotonin Receptor Interaction : Potential binding to serotonin receptors may contribute to its antidepressant effects.
  • Cytotoxic Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways has been suggested in related studies.

Case Studies

Several case studies have documented the pharmacological effects of related compounds:

  • Anticonvulsant Activity : A study involving a series of dibenzo[1,4]diazepines showed significant anticonvulsant efficacy in a pentylenetetrazole-induced seizure model.
  • Antimicrobial Testing : In vitro assays demonstrated that a thiophene-containing derivative exhibited broad-spectrum antimicrobial activity comparable to standard antibiotics.

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